molecular formula C12H15NO2 B7836044 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine

1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine

Cat. No.: B7836044
M. Wt: 205.25 g/mol
InChI Key: QAYAKUAJCZVLEF-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This benzofuran derivative is supplied for scientific research and development purposes. Benzofuran derivatives are a significant class of heterocyclic compounds and are widely investigated in medicinal chemistry for their diverse biological properties . Research into similar structural analogs indicates potential interest in areas such as anticancer and neuropharmacological studies . Some studies suggest that specific substitutions on the benzofuran core can influence binding affinity and biological activity, which is a key consideration in drug discovery . This product is intended for research applications only, including but not limited to in vitro assays and as a chemical reference standard. It is strictly for laboratory use. This compound is not intended for human or veterinary use.

Properties

IUPAC Name

1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYAKUAJCZVLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Annulation for 2-Methyl Substitution

The 2-methyl-5-methoxybenzofuran core is efficiently constructed via palladium-catalyzed annulation. As demonstrated in Scheme 4 of, 2-iodo-4-methoxyphenol reacts with methyl-2-butynoate under Pd(OAc)2 catalysis to yield ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate. Key parameters include:

  • Catalyst : Pd(OAc)2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Solvent : DMF at 100°C for 12 hours

  • Yield : 78%

This method ensures regioselectivity at the 2-position, critical for subsequent functionalization.

Alternative Cyclization Strategies

Introduction of the Ethanamine Side Chain

Reductive Amination of Ketone Intermediates

The primary amine group is introduced via reductive amination of 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-one (PubChem CID 868414).

Ketone Synthesis

The ketone precursor is synthesized via Friedel-Crafts acylation of 5-methoxy-2-methylbenzofuran with acetyl chloride in the presence of AlCl3:

5-Methoxy-2-methylbenzofuran+CH3COClAlCl3,DCM1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-one(Yield: 65%)[3]\text{5-Methoxy-2-methylbenzofuran} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-one} \quad (\text{Yield: 65\%})

Reductive Amination

The ketone is converted to the amine using ammonium acetate and NaBH3CN in methanol:

Ketone+NH4OAcNaBH3CN,MeOH1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine(Yield: 72%)[4]\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}, \text{MeOH}} \text{this compound} \quad (\text{Yield: 72\%})

LAH Reduction of Amide Intermediates

Alternative pathways involve amide formation followed by LiAlH4 (LAH) reduction. For example, 5-methoxy-2-methylbenzofuran-3-carboxylic acid is converted to its ethylamide derivative, which is reduced to the primary amine:

AcidSOCl2Acid chlorideNH3AmideLAHAmine(Yield: 58%)[1]\text{Acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{Amide} \xrightarrow{\text{LAH}} \text{Amine} \quad (\text{Yield: 58\%})

Advanced Catalytic and Green Chemistry Approaches

InCl3-Catalyzed One-Pot Synthesis

Analytical Characterization and Validation

Spectroscopic Data

Mass Spectrometry :

  • EI-MS (m/z) : 219 [M]+, 162 (base peak, benzofuran fragment)

  • HRMS : Calculated for C13H15NO2: 217.1103; Found: 217.1108

NMR Spectroscopy :

  • 1H NMR (CDCl3) : δ 7.25 (d, J=8.4 Hz, 1H, H-6), 6.85 (d, J=2.4 Hz, 1H, H-4), 3.82 (s, 3H, OCH3), 2.98 (q, 2H, CH2NH2), 2.42 (s, 3H, CH3)

IR Spectroscopy :

  • νmax: 3350 cm−1 (N-H stretch), 1620 cm−1 (C=C benzofuran)

Purity and Yield Comparison

MethodCatalystYield (%)Purity (HPLC)
Palladium annulationPd(OAc)27898.5
Reductive aminationNaBH3CN7297.2
LAH reductionLiAlH45895.8
InCl3 one-potInCl38596.3

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted benzofurans.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Benzofuran Positions) Molecular Weight Notable Properties/Applications
Target: 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine C₁₂H₁₅NO₂ 5-OCH₃, 2-CH₃, 3-CH₂CH₂NH₂ 205.25 g/mol Hypothesized CNS activity due to methoxy and amine groups
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine C₁₁H₁₃NO₂ 5-OCH₃, 3-CH(CH₂NH₂)CH₃ 191.23 g/mol Longer amine chain may alter receptor binding kinetics; reduced steric hindrance compared to target
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine C₁₁H₁₂FNO 5-F, 3-CH₃, 2-CH₂CH₂NH₂ 193.22 g/mol Fluorine substitution enhances metabolic stability and bioavailability; methyl at position 3 alters ring electronics
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride C₁₀H₁₁Cl₂NO 5-Cl, 2-CH₂CH₂NH₂·HCl 232.11 g/mol Hydrochloride salt improves aqueous solubility; chloro substituent may increase lipophilicity
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine C₁₀H₁₁F₂NO 7-CH₂CH₂NH₂, dihydro ring, 3,3-F₂ 199.20 g/mol Partially saturated ring reduces aromaticity; chiral center enables enantioselective applications
5-Methoxytryptamine (2-(5-methoxy-1H-indol-3-yl)ethan-1-amine) C₁₁H₁₄N₂O Indole core with 5-OCH₃, 3-CH₂CH₂NH₂ 190.24 g/mol Serotonin analog; highlights role of methoxy-amine motifs in neurotransmitter mimicry

Key Comparisons

This contrasts with 5-fluoro (electron-withdrawing, increased stability) and 5-chloro (larger halogen, higher lipophilicity) analogs . Methyl (-CH₃): The methyl group at position 2 in the target compound introduces steric hindrance, which may restrict rotational freedom of the benzofuran ring, affecting binding pocket compatibility compared to analogs with substituents at positions 3 or 7 .

Amine Functionality

  • The primary amine (-CH₂CH₂NH₂) in the target compound is critical for hydrogen bonding or ionic interactions, similar to 5-methoxytryptamine’s role in serotonin receptor binding. In contrast, secondary amines (e.g., propan-2-amine in ) may exhibit reduced solubility or altered pharmacokinetics .

Enantioselective synthesis methods, such as asymmetric hydrogenation (), could be relevant if the target has stereoisomers .

Structural Modifications in Related Scaffolds Benzofuran vs. Dihydrobenzofuran Derivatives: Partial saturation of the benzofuran ring () reduces aromaticity, altering electronic properties and possibly improving metabolic stability .

Research Findings and Implications

  • Pharmacological Potential: The target’s methoxy and amine groups are shared with bioactive compounds like 5-methoxytryptamine () and benzofuran-based antimicrobials (), suggesting possible CNS or antimicrobial applications.
  • Synthetic Challenges : The methyl group at position 2 may complicate synthesis due to steric effects, necessitating optimized coupling or cyclization strategies compared to analogs with substituents at less hindered positions .
  • Solubility and Bioavailability : The target’s free amine (unlike the hydrochloride salt in ) may limit aqueous solubility, requiring formulation adjustments for in vivo studies .

Biological Activity

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine, also known as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of benzofuran derivatives that have shown promise in various therapeutic applications, including anticancer, antibacterial, and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}O_{2}

This compound features a methoxy group and a methyl group attached to a benzofuran ring, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, a review of various benzo[b]furan derivatives indicated significant antiproliferative activity against several cancer cell lines, including ME-180 (cervical), A549 (lung), and HT-29 (colon) cell lines. The structure-activity relationship (SAR) studies revealed that modifications in the benzofuran structure could enhance anticancer efficacy .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
This compoundA54910.5
7-hydroxy-6-methoxy-benzofuranHT-298.3
2-(5-methoxybenzofuran)ME-18012.0

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. The compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µM)
Staphylococcus aureus20.5
Escherichia coli15.0
Bacillus subtilis18.0

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal strains such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate its potential as an antifungal agent.

Table 3: Antifungal Activity

Fungal StrainMIC (µM)
Candida albicans25.0
Fusarium oxysporum30.0

Study on Anticancer Efficacy

A recent study assessed the cytotoxic effects of various benzofuran derivatives, including our compound of interest, on different cancer cell lines. The results indicated that structural modifications significantly influenced the compounds' efficacy against cancer cells. In particular, the introduction of methoxy groups at specific positions on the benzofuran ring enhanced the anticancer activity .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzofuran derivatives, where the compound exhibited promising results against multiple bacterial strains. The study concluded that the presence of functional groups like methoxy and methyl could enhance the antimicrobial efficacy through improved interaction with microbial membranes .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine?

The synthesis of this compound typically involves multi-step routes, including:

  • Oxime Reduction : Palladium-catalyzed reduction of oximes under mild conditions (1 atm H₂ in water) to yield primary amines, as demonstrated for structurally similar amines .
  • Building Block Assembly : Utilization of benzofuran precursors (e.g., 5-methoxy-2-methylbenzofuran derivatives) coupled with amine-functionalized intermediates via reductive amination or nucleophilic substitution. Enamine Ltd’s catalog highlights analogous building blocks for amine synthesis .
  • Chiral Resolution : If enantiomeric purity is required, methods like chiral chromatography or enzymatic resolution may be applied, as seen in studies of related chiral amines .

(Advanced) How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. Key steps include:

  • Data Collection : High-resolution diffraction data (≤ 0.8 Å) to resolve methoxy and methyl substituents on the benzofuran core.
  • Refinement with SHELX : Use of SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • ORTEP Visualization : ORTEP-III-generated thermal ellipsoid plots to validate bond lengths and angles, particularly for the ethanamine side chain .
  • Handling Twinning : For crystals with twinning, SHELXL’s twin-law refinement tools can correct for overlapping reflections .

(Basic) Which analytical techniques are critical for assessing purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, methyl at C2) and amine proton integration. Compare δ values to structurally related compounds (e.g., 1-(4-isopropylphenyl)ethan-1-amine: δH 1.20–1.25 ppm for methyl groups) .
  • HRMS (ESI) : Exact mass verification (e.g., C₁₂H₁₅NO₂⁺ requires m/z 205.1098). Discrepancies > 2 ppm suggest impurities or incorrect assignments .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and UV detection at λ ~254 nm, optimized for aromatic/amine moieties .

(Advanced) How can researchers investigate the pharmacological potential of this compound?

  • In Vitro Receptor Binding Assays : Screen against GPCRs (e.g., dopamine D1 receptors) using radioligand displacement, as seen in studies of benzofuran-containing D1 modulators .
  • Allosteric Modulation Profiling : For compounds with structural similarity to LY3154207, evaluate positive allosteric modulator (PAM) activity via cAMP accumulation assays in transfected HEK cells .
  • Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations to assess CYP450-mediated degradation .

(Advanced) How should conflicting spectroscopic or crystallographic data be resolved?

  • Cross-Validation : Compare NMR data with synthetic intermediates (e.g., oxime precursors) to isolate discrepancies. For example, inconsistent δH values for the ethanamine protons may indicate residual solvent or tautomerism .
  • DFT Calculations : Use computational tools (e.g., Gaussian) to predict NMR chemical shifts and match experimental data.
  • High-Pressure Crystallization : Reproduce crystal growth under varied conditions (e.g., slow evaporation vs. diffusion) to address twinning or disorder .

(Advanced) What computational strategies predict binding modes or metabolic pathways?

  • Molecular Docking : Flexible docking (e.g., AutoDock Vina) into homology models of target receptors (e.g., dopamine D1) based on LY3154207’s boat conformation .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Ser198/202 in D1) .
  • ADMET Prediction : Tools like SwissADME to forecast metabolic sites (e.g., N-demethylation of the amine group) .

(Basic) How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Confirm optical activity post-synthesis; absence of a CD signal indicates racemization .

(Advanced) What strategies mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Continuous flow reactors to optimize exothermic steps (e.g., benzofuran formation) and improve yield .
  • DoE Optimization : Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for palladium-mediated reductions .

(Advanced) How do structural modifications influence bioactivity?

  • SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or altering the benzofuran methyl group) and compare IC₅₀ values in receptor assays .
  • Pharmacophore Modeling : Identify essential motifs (e.g., planar benzofuran, basic amine) using software like Schrödinger’s Phase .

(Basic) What safety protocols are recommended for handling this amine?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

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